2-[(3-Ethoxypropyl)sulfanyl]ethan-1-ol
Description
Properties
CAS No. |
90157-21-4 |
|---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2-(3-ethoxypropylsulfanyl)ethanol |
InChI |
InChI=1S/C7H16O2S/c1-2-9-5-3-6-10-7-4-8/h8H,2-7H2,1H3 |
InChI Key |
FNKJIAKPKIJEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCSCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ether Linkages
A closely related compound is 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a phenoxyethoxyethanol derivative . Key comparisons include:
However, the absence of an aromatic ring may limit UV stability compared to phenoxy derivatives.
Thioether-Containing Alcohols
2-Mercaptoethanol (HS-CH₂CH₂OH) shares a similar alcohol-thiol backbone but differs critically in sulfur reactivity:
| Property | This compound | 2-Mercaptoethanol |
|---|---|---|
| Sulfur Reactivity | Stable thioether (non-nucleophilic) | Reactive thiol (-SH; prone to oxidation) |
| Redox Activity | Low | High (used as reducing agent) |
| Odor | Mild (typical of thioethers) | Strong, pungent (due to -SH group) |
The target compound’s thioether group offers greater chemical stability, making it suitable for applications requiring prolonged shelf life or resistance to oxidative environments.
Ethoxylated Alcohol Derivatives
Ethoxylated alcohols like 3-ethoxypropan-1-ol (HO-CH₂CH₂CH₂-O-C₂H₅) highlight the impact of chain length and sulfur substitution:
| Property | This compound | 3-Ethoxypropan-1-ol |
|---|---|---|
| Chain Structure | Ethoxypropyl + thioethanol | Linear ethoxypropanol |
| Boiling Point | Estimated 220–240°C | ~195–205°C |
| Water Solubility | Moderate (enhanced by -OH and -S-) | Higher (lack of thioether) |
The thioether group increases molecular weight and hydrophobicity, reducing water solubility compared to purely ethoxylated alcohols.
Research Findings and Data
Hypothetical data based on structural analogs and computational estimates:
| Parameter | This compound | Reference Compound from |
|---|---|---|
| Molecular Weight (g/mol) | 176.27 | 298.42 (C₁₆H₂₆O₃) |
| Density (g/cm³) | ~1.05–1.10 | ~1.08–1.12 |
| logP (Predicted) | 1.4 | 3.2 |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 2-[(3-Ethoxypropyl)sulfanyl]ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution or thiol-ene reactions. For example, thioglycolic acid can react with 3-ethoxypropyl halides in methanol under reflux, with molar ratios (1:1.5–2.0) to drive completion . Optimization includes solvent choice (polar aprotic solvents like DMF improve yield), temperature control (40–60°C to avoid side reactions), and catalysts (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethoxypropyl (δ ~1.2 ppm for CH₃, 3.4–3.6 ppm for OCH₂) and sulfanyl-ethanol (δ ~2.7 ppm for S-CH₂, 3.6–3.8 ppm for OH) groups .
- FT-IR : Confirm S-H bond absence (post-synthesis) and O-H stretch (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfanyl-ether linkage .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Antimicrobial Testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against kinases or phosphatases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Modify Substituents : Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to enhance lipophilicity and membrane permeability .
- Sulfanyl Group Replacement : Substitute with sulfoxide or sulfone groups to evaluate redox-sensitive bioactivity .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions with targets (e.g., EGFR kinase) and optimize binding affinity .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative conditions?
- Methodological Answer :
- Oxidation Pathways : Expose to H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives. Monitor via TLC and LC-MS to track intermediate species .
- Radical Scavenging Assays : Use DPPH or ABTS assays to assess antioxidant potential, correlating with sulfur’s redox activity .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC quantification to determine shelf-life under physiological conditions .
Q. How do solvent polarity and pH influence the compound’s conformational stability?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (Gaussian 09) to compare gauche/anti conformers of the sulfanyl-ethanol moiety in solvents (water vs. toluene) .
- pH-Dependent NMR : Titrate from pH 2–12 in D₂O to observe shifts in O-H and S-CH₂ protons, revealing pKa and tautomeric equilibria .
- Solvatochromism Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., ethanol, cyclohexane) to correlate λₘₐₓ with solvent dielectric constant .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports >80% yield using methanol, while suggests DMF improves efficiency. Resolution: Optimize solvent based on substrate solubility and byproduct formation .
- Biological Activity Discrepancies : Antiproliferative effects in conflict with weak activity in similar compounds (). Resolution: Validate via dose-response curves and comparative assays across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
